4-Hydroxy-1,5-dimethoxypent-3-en-2-one
Description
Properties
CAS No. |
62888-28-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-hydroxy-1,5-dimethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O4/c1-10-4-6(8)3-7(9)5-11-2/h3,8H,4-5H2,1-2H3 |
InChI Key |
IHJTZRYGOWALGV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=CC(=O)COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. For example, the reaction between 4-hydroxy-2-methoxybenzaldehyde and 2-methoxyacetone in the presence of a base like sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,5-dimethoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-1,5-dimethoxypent-3-en-2-one or 4-carboxy-1,5-dimethoxypent-3-en-2-one.
Reduction: Formation of 4-hydroxy-1,5-dimethoxypentane-2-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
4-Hydroxy-1,5-dimethoxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The conjugated double bond can also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Compound A : 4-Hydroxy-1-methoxypentan-3-en-2-one
- Molecular Formula : C₆H₁₀O₃
- Key Differences : Lacks the 5-methoxy group present in the target compound.
- Impact : Reduced steric hindrance and lower molecular weight may enhance solubility in polar solvents. The absence of the second methoxy group could decrease stability against oxidation.
Compound B : 1,5-Dimethoxy-3-penten-2-one (without hydroxyl group)
- Molecular Formula : C₇H₁₂O₃
- Key Differences : Missing the hydroxyl group at position 4.
- Reactivity shifts toward nucleophilic additions at the carbonyl rather than tautomerism.
Structural Analogues with Aromatic Systems
Compound C : Calcium/Sodium Salt of Patent Blue V (CAS 3536-49-0)
- Molecular Formula :
- Calcium salt: C₂₇H₃₁N₂O₇S₂·½Ca
- Sodium salt: C₂₇H₃₁N₂O₇S₂Na
- Structural Features: Aromatic benzene ring with sulfonate (-SO₃⁻), hydroxyl (-OH), and diethylamino (-N(C₂H₅)₂) groups .
- Comparison: Solubility: Patent Blue V’s sulfonate groups confer high water solubility, unlike the target compound, which is likely more soluble in organic solvents (e.g., ethanol). Stability: The aromatic system in Patent Blue V enhances stability under acidic/basic conditions, whereas the target compound’s alkene and hydroxyl groups may render it prone to oxidation. Applications: Patent Blue V is used as a food dye, while the target compound’s applications remain speculative in synthetic chemistry.
Data Table: Comparative Analysis
| Property | This compound | Compound A | Compound C (Patent Blue V) |
|---|---|---|---|
| Molecular Formula | C₇H₁₀O₄ | C₆H₁₀O₃ | C₂₇H₃₁N₂O₇S₂Na |
| Molecular Weight (g/mol) | 174.15 | 142.14 | 582.66 |
| Key Functional Groups | -OH, -OCH₃, C=O, C=C | -OH, -OCH₃, C=O, C=C | -SO₃⁻, -OH, -N(C₂H₅)₂, aromatic |
| Solubility | Moderate in polar solvents (e.g., ethanol) | Higher in polar solvents | High in water |
| Reactivity | Keto-enol tautomerism, oxidation-prone | Similar, but less steric bulk | Electrophilic substitution |
| Applications | Organic synthesis (speculative) | Not reported | Food dye, biological staining |
Research Findings and Limitations
- Structural Insights : The target compound’s α,β-unsaturated ketone system is critical for its reactivity, distinguishing it from saturated analogues like Compound B. Its dual methoxy groups may sterically hinder certain reactions compared to Compound A .
- Gaps in Data : Direct experimental data on solubility, melting point, and biological activity are absent in the provided evidence. Comparisons rely on extrapolation from functional group chemistry.
- Contradictions: No direct contradictions are noted in the evidence, but the lack of overlapping data (e.g., crystallographic studies via SHELX for the target compound) limits mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
